(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1217725-33-1
VCID: VC21265708
InChI: InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

CAS No.: 1217725-33-1

Cat. No.: VC21265708

Molecular Formula: C12H17NO5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid - 1217725-33-1

Specification

CAS No. 1217725-33-1
Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
IUPAC Name (3R)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Standard InChI Key NTIWANHPRXTWCF-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CO1
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator